
盐酸奥昔普诺洛
科学研究应用
Pharmacological Overview
Oxprenolol functions by blocking beta-adrenergic receptors, which leads to decreased heart rate and cardiac output. It also inhibits the effects of catecholamines like epinephrine and norepinephrine. This mechanism makes it effective for treating conditions associated with increased sympathetic activity, such as hypertension and anxiety disorders .
Clinical Applications
1. Hypertension Management
- Efficacy: Oxprenolol has been shown to effectively reduce blood pressure in patients with thiazide-resistant hypertension. A long-term study indicated a significant decrease in both standing and supine blood pressure from 171/106 mm Hg to 142/85 mm Hg within three weeks of treatment .
- Safety: The drug is well tolerated with minimal adverse effects reported over extended use periods .
2. Angina Pectoris
- Oxprenolol is utilized to alleviate symptoms of angina by reducing myocardial oxygen demand through its beta-blocking effects. The recommended dosage ranges from 80 mg to 320 mg daily, depending on the severity of the condition .
3. Cardiac Arrhythmias
- Although primarily indicated for hypertension and angina, oxprenolol has also been explored for its potential in managing cardiac arrhythmias. Its ability to prolong atrioventricular nodal refractory periods may provide benefits in certain arrhythmic conditions .
4. Anxiety Disorders
- Oxprenolol is used off-label for the treatment of anxiety due to its capacity to mitigate physical symptoms associated with anxiety attacks. Doses typically start at 40 mg taken twice daily .
Research Findings
Recent studies have reinforced the efficacy of oxprenolol in various applications:
- Hypertension Studies: A double-blind study involving 175 patients demonstrated that oxprenolol administered once daily was as effective as twice-daily regimens in controlling mild-to-moderate hypertension, with no significant differences in adverse effects between the groups .
- Long-term Efficacy: In a cohort of patients treated for over 22 months, oxprenolol maintained normotensive levels without serious adverse effects, supporting its long-term safety profile .
Case Studies
Several case studies have documented the outcomes of oxprenolol treatment:
- Case Study on Thiazide-Resistant Hypertension: A patient cohort demonstrated sustained blood pressure control over a two-year period while on oxprenolol therapy, underscoring its role as a viable option for patients unresponsive to thiazide diuretics .
- Anxiety Management: In clinical settings, patients reported significant reductions in anxiety symptoms when treated with oxprenolol during stressful situations, indicating its utility beyond cardiovascular indications .
Summary Table of Applications
Application | Dosage Range | Efficacy Evidence | Safety Profile |
---|---|---|---|
Hypertension | 80-320 mg daily | Significant BP reduction; long-term efficacy proven | Well tolerated; minimal adverse effects |
Angina Pectoris | 80-160 mg daily | Reduces myocardial oxygen demand | Generally safe |
Cardiac Arrhythmias | 20-240 mg daily | Prolongs AV nodal refractory period | Limited data on long-term use |
Anxiety Disorders | 40-80 mg twice daily | Reduces physical symptoms of anxiety | Safe for short-term use |
作用机制
盐酸奥昔普诺洛通过与儿茶酚胺等肾上腺素能神经递质在交感神经受体位点竞争结合而发挥作用。它与心脏和血管平滑肌中的β1肾上腺素能受体结合,抑制肾上腺素和去甲肾上腺素等儿茶酚胺的作用。 这导致心率、心输出量和血压降低 . 此外,它还抑制肾素的产生,从而降低血管紧张素 II 和醛固酮的产生,导致血管收缩和水分潴留减少 .
类似化合物:
普萘洛尔: 另一种非选择性β受体阻滞剂,具有相似的治疗用途,但在药代动力学特征上有所不同。
阿替洛尔: 一种选择性β1受体阻滞剂,由于其亲水性,其中心神经系统副作用较少。
索他洛尔: 一种非选择性β受体阻滞剂,具有额外的抗心律失常作用.
盐酸奥昔普诺洛的独特性: 盐酸奥昔普诺洛的独特性在于其内在的拟交感神经活性,它在β肾上腺素能受体上提供部分激动剂作用。 这种特性可以导致与其他β受体阻滞剂相比,与心动过缓和脂质代谢相关的副作用更少 .
生化分析
Biochemical Properties
Oxprenolol hydrochloride competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine .
Cellular Effects
Oxprenolol hydrochloride’s binding at beta (1)-adrenergic receptors leads to a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure . It is a lipophilic molecule and hence, it is able to cross the blood-brain barrier . As such, it is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol, and nadolol .
Molecular Mechanism
The molecular mechanism of action of Oxprenolol hydrochloride involves its competition with adrenergic neurotransmitters for binding at sympathetic receptor sites . Like propranolol and timolol, Oxprenolol hydrochloride binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine .
Temporal Effects in Laboratory Settings
The plasma concentration:time profile produced after the oral administration of Oxprenolol hydrochloride is remarkably consistent and reproducible . Intrasubject and intersubject variability is small, and the administration of the drug after food or with many other drugs has very little effect .
Metabolic Pathways
Oxprenolol hydrochloride is metabolized in the liver
Transport and Distribution
Oxprenolol hydrochloride is a lipophilic molecule, which means it is well absorbed and then undergoes considerable first-pass loss . It penetrates well into most tissues, including the central nervous system .
Subcellular Localization
Given its lipophilic nature and ability to cross the blood-brain barrier , it can be inferred that it may localize in various cellular compartments
准备方法
合成路线和反应条件: 盐酸奥昔普诺洛可以通过多步合成过程制备。合成通常包括将 2-(烯丙氧基)苯酚与环氧氯丙烷反应生成环氧化合物中间体。该中间体然后与异丙胺反应生成奥昔普诺洛。 最后一步是将奥昔普诺洛转化为其盐酸盐形式 .
工业生产方法: 在工业生产中,盐酸奥昔普诺洛的生产涉及类似的合成路线,但规模更大。 该过程针对更高产量和纯度进行了优化,通常涉及高级纯化技术,如重结晶和色谱法 .
化学反应分析
反应类型: 盐酸奥昔普诺洛会发生各种化学反应,包括:
氧化: 氧化降解会发生,特别是在苛刻的条件下。
还原: 还原反应不太常见,但可以在特定条件下诱导。
取代: 亲核取代反应会发生,特别是在烯丙氧基上.
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用氢化铝锂等还原剂。
取代: 甲醇钠之类的亲核试剂可以诱导取代反应.
主要生成产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生酚类衍生物,而取代可能会导致各种醚类衍生物 .
相似化合物的比较
Propranolol: Another non-selective beta-blocker with similar therapeutic uses but differing in its pharmacokinetic profile.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects due to its hydrophilic nature.
Sotalol: A non-selective beta-blocker with additional antiarrhythmic properties.
Uniqueness of Oxprenolol Hydrochloride: Oxprenolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which provides partial agonist effects at beta-adrenergic receptors. This property can result in fewer side effects related to bradycardia and lipid metabolism compared to other beta-blockers .
生物活性
Oxprenolol hydrochloride is a non-selective beta-adrenergic antagonist with partial agonist activity, primarily used in the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Pharmacological Profile
Mechanism of Action
Oxprenolol functions by binding to beta-adrenergic receptors (β-AR), specifically β1 and β2 subtypes. It inhibits the actions of catecholamines like epinephrine and norepinephrine, leading to decreased heart rate and cardiac output. The partial agonist activity allows for some sympathetic stimulation, which can be beneficial in patients with compromised cardiac function .
Pharmacokinetics
- Bioavailability : Approximately 20-70% after oral administration.
- Protein Binding : About 80% protein-bound.
- Metabolism : Primarily metabolized in the liver via glucuronidation.
- Elimination : Less than 4% excreted unchanged in urine; half-life ranges from 1 to 2 hours .
Clinical Efficacy
Hypertension Management
A long-term study involving 35 patients with thiazide-resistant hypertension demonstrated that oxprenolol significantly reduced mean standing systolic/diastolic blood pressure from 171/106 mm Hg to 142/85 mm Hg within three weeks of treatment (p < 0.001). All patients achieved normotensive status by the end of the titration period, maintaining this for at least 22 months without serious adverse effects .
Comparison with Other Beta Blockers
In a randomized double-blind study comparing oxprenolol administered once daily versus twice daily in 175 patients, both regimens showed similar significant reductions in blood pressure. There were no significant differences in adverse effects between the two dosing schedules, indicating that oxprenolol is effective and well-tolerated regardless of administration frequency .
Adverse Effects and Safety
While oxprenolol is generally well-tolerated, it is associated with certain side effects:
- Central Nervous System Effects : Due to its lipophilic nature, oxprenolol can cross the blood-brain barrier, leading to a higher incidence of CNS-related side effects compared to hydrophilic beta blockers .
- Respiratory Issues : Caution is advised in asthmatic patients as it may induce bronchoconstriction through beta-2 receptor blockade .
- Metabolic Effects : Long-term metabolic impacts remain under investigation; however, plasma triglycerides may increase with treatment .
Case Studies
- Long-Term Efficacy Study :
- Double-Blind Study on Dosing Regimens :
Summary Table of Key Findings
Study Type | Population | Dosage Range | Key Findings |
---|---|---|---|
Long-Term Efficacy Study | 35 patients with resistant hypertension | 60-480 mg | BP reduced from 171/106 mm Hg to normotensive levels; safe for long-term use |
Dosing Regimen Comparison | 175 patients with mild-moderate hypertension | 160-480 mg | Similar efficacy and safety between once and twice daily dosing |
属性
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAJXCLTPGGDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6452-71-7 (Parent) | |
Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021093 | |
Record name | Oxprenolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6452-73-9, 22972-97-0 | |
Record name | Oxprenolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6452-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trasicor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxprenolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxprenolol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXPRENOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XSI7SNIU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。